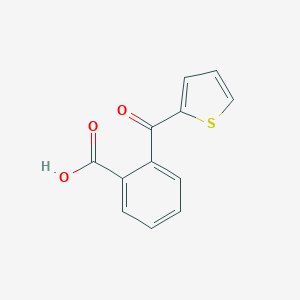









|
REACTION_CXSMILES
|
[Cl-].[Al+3].[Cl-].[Cl-].[C:5]1(=[O:15])[O:10][C:8](=[O:9])[C:7]2=[CH:11][CH:12]=[CH:13][CH:14]=[C:6]12.[S:16]1[CH:20]=[CH:19][CH:18]=[CH:17]1>ClCCl>[S:16]1[CH:20]=[CH:19][CH:18]=[C:17]1[C:8]([C:7]1[CH:11]=[CH:12][CH:13]=[CH:14][C:6]=1[C:5]([OH:10])=[O:15])=[O:9] |f:0.1.2.3|
|


|
Name
|
|
|
Quantity
|
58.7 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
|
Name
|
|
|
Quantity
|
29.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(C=2C(C(=O)O1)=CC=CC2)=O
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
|
Name
|
|
|
Quantity
|
15.8 mL
|
|
Type
|
reactant
|
|
Smiles
|
S1C=CC=C1
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at room temperature for 30 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
STIRRING
|
|
Details
|
after which the reaction mixture was stirred for 3 hours at room temperature
|
|
Duration
|
3 h
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was cautiously quenched with hydrochloric acid (0.2 M, 1 L)
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with dichloromethane
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with aqueous NaOH (1 N, 3×200 mL)
|
|
Type
|
FILTRATION
|
|
Details
|
the solids were collected by filtration
|
|
Type
|
STIRRING
|
|
Details
|
stirred
|
|
Type
|
TEMPERATURE
|
|
Details
|
in refluxing methanol
|
|
Type
|
FILTRATION
|
|
Details
|
The suspension was filtered
|
|
Type
|
ADDITION
|
|
Details
|
water was added to the filtrate
|
|
Type
|
CUSTOM
|
|
Details
|
to crystallize 1 as a colorless solid (20.7 g, 45%)
|
|
Type
|
CUSTOM
|
|
Details
|
m.p 144-145° C.
|


Reaction Time |
30 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
S1C(=CC=C1)C(=O)C1=C(C(=O)O)C=CC=C1
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |